An In-depth Technical Guide to the Physical Properties of 3-[(2-Ethylhexyl)oxy]thiophene
An In-depth Technical Guide to the Physical Properties of 3-[(2-Ethylhexyl)oxy]thiophene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 3-[(2-Ethylhexyl)oxy]thiophene, a key building block in the development of advanced organic electronic materials. This document is intended to serve as a technical resource, offering insights into its synthesis, purification, and characterization, thereby empowering researchers in their pursuit of novel applications.
Introduction to 3-[(2-Ethylhexyl)oxy]thiophene
3-[(2-Ethylhexyl)oxy]thiophene is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The introduction of a bulky, flexible (2-ethylhexyl)oxy group at the 3-position of the thiophene ring significantly modifies its physical properties, enhancing its solubility in organic solvents and influencing its molecular packing in the solid state. These characteristics are crucial for its application in solution-processable organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The alkoxy group acts as an electron-donating substituent, which can tune the electronic properties of the thiophene ring, impacting the performance of materials derived from it[1][2].
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-[(2-Ethylhexyl)oxy]thiophene is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, other parameters such as the melting point and a specific refractive index for this compound are not widely reported. In such cases, values for closely related compounds are provided for estimation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀OS | [3] |
| Molecular Weight | 212.35 g/mol | [3] |
| Appearance | Not explicitly reported; likely a liquid at room temperature | Inferred from properties of similar compounds |
| Boiling Point | 88 °C at 0.098 Torr | [4] |
| Melting Point | Not explicitly reported. Related poly(3-alkylthiophene)s exhibit melting points.[5] | |
| Density | 0.970 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | Not explicitly reported. For the related 3-(2-Ethylhexyl)thiophene: n/D 1.494. | |
| Solubility | Soluble in common organic solvents. | [2] |
Synthesis and Purification: A Detailed Protocol
The synthesis of 3-[(2-Ethylhexyl)oxy]thiophene can be effectively achieved through a copper-catalyzed cross-coupling reaction, a modification of the Williamson ether synthesis. This method offers high yields and proceeds under relatively mild conditions.
Synthesis Workflow
Caption: Workflow for the synthesis of 3-[(2-Ethylhexyl)oxy]thiophene.
Step-by-Step Experimental Protocol
Materials:
-
3-Bromothiophene
-
2-Ethylhexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise with stirring. To this suspension, add 2-ethylhexanol (1.1 equivalents) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-ethylhexoxide. The causality behind this step is the deprotonation of the alcohol by the strong base to generate the nucleophilic alkoxide required for the subsequent coupling reaction.
-
Copper-Catalyzed Coupling: To the freshly prepared alkoxide solution, add copper(I) iodide (0.1 equivalents) followed by 3-bromothiophene (1.0 equivalent). The trustworthiness of this protocol relies on the catalytic activity of Cu(I) to facilitate the coupling between the aryl halide and the alkoxide.
-
Reaction Monitoring: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (3-bromothiophene).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The combined organic layers are then washed with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford the pure 3-[(2-Ethylhexyl)oxy]thiophene. A final purification step by cooling a solution of the thiophene can also be employed to achieve higher purity[6].
Spectroscopic Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons, the methylene protons of the ethoxy group adjacent to the thiophene ring, and the aliphatic protons of the 2-ethylhexyl chain. The aromatic protons on the thiophene ring will appear as multiplets in the range of δ 6.5-7.5 ppm[7]. The protons of the -OCH₂- group will likely appear as a triplet around δ 4.0 ppm. The remaining aliphatic protons of the 2-ethylhexyl group will be observed in the upfield region (δ 0.8-1.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide further structural confirmation. The carbon atoms of the thiophene ring are expected to resonate in the aromatic region (δ 110-160 ppm)[8]. The carbon of the -OCH₂- group should appear around δ 70-80 ppm, and the aliphatic carbons of the 2-ethylhexyl chain will be found in the upfield region (δ 10-40 ppm)[9].
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 3-[(2-Ethylhexyl)oxy]thiophene is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
-
C-H stretching (aromatic): ~3100 cm⁻¹
-
C-H stretching (aliphatic): 2850-2960 cm⁻¹
-
C=C stretching (aromatic ring): ~1500-1600 cm⁻¹
-
C-O-C stretching (ether): A strong band in the region of 1050-1250 cm⁻¹
-
C-S stretching (thiophene ring): Weaker bands in the fingerprint region.
The presence of the aliphatic chain will be evident from the strong C-H stretching and bending vibrations[10].
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of 3-[(2-Ethylhexyl)oxy]thiophene in a suitable solvent (e.g., chloroform, THF) is expected to show a primary absorption band in the UV region, corresponding to the π-π* transition of the conjugated thiophene ring. The position of the absorption maximum (λ_max) will be influenced by the electron-donating nature of the alkoxy group[11][12]. For similar 3-alkoxythiophenes, the λ_max is typically observed in the range of 250-300 nm[13].
Applications in Organic Electronics
The unique combination of solubility, processability, and tunable electronic properties makes 3-[(2-Ethylhexyl)oxy]thiophene a valuable monomer for the synthesis of conjugated polymers. These polymers are actively being investigated for their potential in various organic electronic devices.
Role in Conjugated Polymers
Caption: Applications of 3-[(2-Ethylhexyl)oxy]thiophene in organic electronics.
The polymerization of 3-[(2-Ethylhexyl)oxy]thiophene leads to the formation of poly(3-alkoxythiophene)s (P3AOTs). The bulky and flexible side chain improves the solubility of the resulting polymer, allowing for the use of solution-based processing techniques like spin-coating and printing, which are essential for the fabrication of large-area and flexible electronic devices[2]. The electron-donating alkoxy group can lower the oxidation potential of the polymer, enhancing its stability in the doped (conductive) state[1].
Conclusion
3-[(2-Ethylhexyl)oxy]thiophene is a versatile building block for the development of advanced functional materials. Its synthesis via a copper-catalyzed cross-coupling reaction provides an efficient route to this valuable monomer. While a complete experimental dataset for all its physical properties is not yet fully compiled in the public literature, a strong understanding of its characteristics can be derived from the analysis of closely related compounds. Further research into the precise physical properties and the performance of polymers derived from this monomer will undoubtedly pave the way for new innovations in the field of organic electronics.
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